molecular formula C11H16BrNO3 B8151135 5-Bromo-2-(2,2-diethoxyethoxy)pyridine

5-Bromo-2-(2,2-diethoxyethoxy)pyridine

Cat. No.: B8151135
M. Wt: 290.15 g/mol
InChI Key: WWZSPDPTZXIGFP-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-diethoxyethoxy)pyridine is a brominated pyridine derivative with a diethoxyethoxy substituent at the 2-position. Its molecular formula is C₁₁H₁₆BrNO₃ (MW: 290.16 g/mol), and it is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and catalytic applications. The diethoxyethoxy group enhances solubility in organic solvents and may act as a protecting group during multi-step syntheses .

Properties

IUPAC Name

5-bromo-2-(2,2-diethoxyethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3/c1-3-14-11(15-4-2)8-16-10-6-5-9(12)7-13-10/h5-7,11H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZSPDPTZXIGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=NC=C(C=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-diethoxyethoxy)pyridine typically involves the bromination of 2-(2,2-diethoxyethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(2,2-diethoxyethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of 2-(2,2-diethoxyethoxy)pyridine derivatives with different substituents at the 5-position.

    Oxidation: Introduction of hydroxyl or carbonyl groups at the 5-position.

    Reduction: Formation of 5-hydroxy-2-(2,2-diethoxyethoxy)pyridine.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2,2-diethoxyethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may be used in the development of new drugs or as a probe to investigate biochemical pathways.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-diethoxyethoxy)pyridine depends on its specific application. In chemical reactions, the bromine atom at the 5-position is a key reactive site that can participate in various substitution and coupling reactions. The 2,2-diethoxyethoxy group at the 2-position can influence the compound’s reactivity and solubility.

In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative and its intended use in research or therapy.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

4-Bromo-2-(2,2-diethoxyethoxy)pyridine
  • Structure : Bromine at the 4-position, diethoxyethoxy group at the 2-position.
  • Molecular Formula: C₁₁H₁₆BrNO₃ (identical to the target compound).
  • For example, the 4-bromo isomer may exhibit different regioselectivity in Suzuki-Miyaura couplings compared to the 5-bromo analogue .
3-(2,2-Diethoxyethoxy)-5-bromopyridine
  • Structure : Bromine at the 5-position, diethoxyethoxy group at the 3-position.
  • Molecular Formula: C₁₁H₁₆BrNO₃.
  • Key Differences : The shifted diethoxyethoxy group introduces steric hindrance near the bromine atom, which could slow down nucleophilic substitution reactions. This isomer is less commonly reported in catalysis but may serve specialized roles in sp³ C–H activation .

Substituent Variants

5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine
  • Structure : Features a longer ethoxybutoxy chain at the 2-position and a methoxy group at the 3-position.
  • Molecular Formula: C₁₂H₁₈BrNO₃ (MW: 328.18 g/mol).
  • Key Differences : The extended ethoxybutoxy chain increases lipophilicity, making this compound more suitable for lipid-based drug delivery systems. The additional methoxy group may hinder metal coordination in catalytic applications .
5-Bromo-2-(trifluoromethoxy)pyridine
  • Structure : Trifluoromethoxy group at the 2-position.
  • Molecular Formula: C₆H₃BrF₃NO (MW: 242.00 g/mol).
  • Key Differences : The electron-withdrawing trifluoromethoxy group significantly reduces electron density on the pyridine ring, enhancing reactivity in electrophilic substitutions. This compound is favored in agrochemical synthesis due to its stability under harsh conditions .

Catalytic and Coordination Complexes

(N,C) Au(III) 5-Bromo-2-phenylpyridine Complex
  • Structure : Phenyl group at the 2-position instead of diethoxyethoxy.
  • Key Differences : The phenyl group stabilizes gold(III) complexes via π-backbonding, making these compounds effective in alkene functionalization. The diethoxyethoxy variant lacks this stabilization but offers better solubility in polar solvents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Position/Type Key Applications
5-Bromo-2-(2,2-diethoxyethoxy)pyridine 290.16 2-(diethoxyethoxy), 5-Br Pharmaceutical intermediates, catalysis
5-Bromo-2-ethoxypyridine 202.05 2-ethoxy, 5-Br Ligand synthesis, cross-coupling
5-Bromo-2-methoxy-3-methylpyridine 202.05 2-methoxy, 3-methyl, 5-Br Antimicrobial research
5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine 338.21 4-ethoxy, 2-(benzyloxy) Kinase inhibitor development

Biological Activity

5-Bromo-2-(2,2-diethoxyethoxy)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a bromine atom and a diethoxyethoxy group, which may influence its interaction with biological targets.

  • Molecular Formula : C10H14BrN
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 212961-29-0

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study revealed that this compound enhances the efficacy of other anticancer agents, suggesting a synergistic effect . The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. The presence of the bromine atom is believed to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor binding : It may bind to receptors that play critical roles in cellular signaling pathways, thereby modulating their activity.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were calculated for different cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

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